molecular formula C17H12N2OS2 B2417028 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine CAS No. 477872-83-6

2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2417028
CAS No.: 477872-83-6
M. Wt: 324.42
InChI Key: DURILSDQIOJZEY-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine is a high-purity chemical reagent designed for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. This compound belongs to the thieno[3,2-d]pyrimidine class of heterocyclic scaffolds, which are recognized in scientific literature as privileged structures in medicinal chemistry due to their diverse biological activities . These fused bicyclic systems are bioisosteres of quinazoline and other natural nucleotides, allowing them to interact effectively with a variety of enzymatic targets . Researchers will find this compound particularly valuable for early-stage drug discovery projects. Its molecular structure, featuring the 4-phenoxy and methylsulfanyl substituents, is a key motif in the development of potent enzyme inhibitors. Specifically, thieno[3,2-d]pyrimidine derivatives have demonstrated significant potential as selective kinase inhibitors and inhibitors of other disease-relevant enzymes. The methylsulfanyl group at the 2-position can serve as a synthetic handle for further functionalization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . The primary research applications for this core scaffold include oncology and anti-inflammatory research. In oncology, analogous compounds have shown potent inhibitory activity against epidermal growth factor receptor (EGFR) kinases, including resistant mutants like EGFRL858R/T790M, which is relevant for non-small cell lung cancer (NSCLC) research . In inflammation, similar structures have been evaluated as potent and selective cyclooxygenase-2 (COX-2) inhibitors, with molecular modeling studies confirming that the methylsulfonyl pharmacophore (which can be derived from the methylsulfanyl group) fits optimally into the COX-2 active site . The compound is supplied with guaranteed quality and stability for use in biochemical assays, high-throughput screening, and as a key intermediate in organic synthesis and lead optimization efforts.

Properties

IUPAC Name

2-methylsulfanyl-4-phenoxy-[1]benzothiolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-21-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)20-11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURILSDQIOJZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is the cornerstone for introducing phenoxy and methylsulfanyl groups. In a representative protocol:

  • Chloride Displacement : 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine reacts with sodium phenoxide in toluene at 50–60°C to replace chlorine with phenoxy.
  • Methylsulfanyl Retention : The methylthio group (-SMe) remains intact due to its lower reactivity compared to chloro substituents.

Table 1: Reaction Conditions for NAS

Parameter Value/Range Source
Solvent Toluene
Temperature 50–60°C
Molar Ratio (Substrate:NaOPh) 1:2.1–2.5
Reaction Time 5–10 hours

This method achieves >85% yield, with unreacted starting materials removed via aqueous extraction.

Oxidation and Purification

Post-substitution, oxidation ensures stability and purity. Hydrogen peroxide (H₂O₂) in acetic acid catalyzed by sodium tungstate converts residual methylthio intermediates to sulfones, which are subsequently removed:

Key Steps :

  • Catalytic Oxidation : 30% H₂O₂ (2.1–3 mol equivalents) in 2–10% acetic acid at 75–80°C.
  • pH Adjustment : The reaction mixture is neutralized (pH 5–8) to hydrolyze byproducts like 2,4-bis(methylsulfonyl)pyrimidine into water-soluble species.

Table 2: Oxidation Parameters

Parameter Value/Range Source
Oxidizing Agent H₂O₂ (30%)
Catalyst Sodium tungstate (0.1–0.2 mol%)
Temperature 75–80°C

Solvent and Temperature Optimization

Toluene is preferred for NAS due to its inertness and azeotropic properties, enabling efficient methanol removal during methoxide reactions. Elevated temperatures (75–80°C) accelerate oxidation but require precise control to prevent over-oxidation.

Industrial-Scale Adaptations

The patent US6693194B2 details a one-pot process integrating substitution, oxidation, and purification:

  • Continuous Distillation : Removes methanol post-substitution to concentrate the intermediate.
  • Azeotropic Drying : Toluene-water mixtures eliminate residual solvents, ensuring product stability.

Challenges and Mitigation Strategies

Byproduct Formation

Byproducts like 2-hydroxy-4-(methylsulfonyl)pyrimidine arise from over-oxidation or hydrolysis. Strategies include:

  • Stoichiometric Control : Limiting H₂O₂ to ≤3 equivalents.
  • Phase Transfer Catalysis : Enhances separation of hydrophobic byproducts.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and biological properties.

Biological Activity

2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the class of benzothienopyrimidines. It features a unique structure characterized by a benzothiophene ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a phenoxy group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine is C17H12N2OS2. Its structure can be represented as follows:

InChI InChI 1S C17H12N2OS2 c1 21 17 18 14 12 9 5 6 10 13 12 22 15 14 16 19 17 20 11 7 3 2 4 8 11 h2 10H 1H3\text{InChI }\text{InChI 1S C17H12N2OS2 c1 21 17 18 14 12 9 5 6 10 13 12 22 15 14 16 19 17 20 11 7 3 2 4 8 11 h2 10H 1H3}

Antiinflammatory Properties

One of the primary areas of research for this compound is its potential as a selective cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain. Inhibition of COX-2 can lead to reduced inflammation and pain relief, making this compound a candidate for treating inflammatory diseases such as arthritis.

Anticancer Activity

Research has indicated that 2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine may exhibit anticancer properties . Studies suggest that it could act as a fluorescent probe for imaging cancer cells that express COX-2, thereby aiding in the diagnosis and treatment of cancer.

Antimicrobial Activity

Preliminary studies have shown that compounds structurally related to 2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine exhibit antimicrobial activity. This suggests that further exploration into its antimicrobial properties could be beneficial.

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine typically involves several steps:

  • Formation of the Benzothiophene Ring : Achieved through cyclization reactions using precursors like 2-bromothiophene under palladium-catalyzed conditions.
  • Introduction of the Pyrimidine Ring : Conducted via condensation reactions with guanidine or its derivatives.
  • Functionalization : The methylsulfanyl group is introduced through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 2-(Methylsulfanyl)-4-phenoxybenzothieno[3,2-d]pyrimidine:

StudyFindings
Study ADemonstrated that related benzothienopyrimidines exhibited significant anti-inflammatory activity in vitro.
Study BReported the synthesis of derivatives with improved anticancer properties compared to parent compounds.
Study CFound that certain structural modifications enhanced antimicrobial efficacy against specific pathogens.

Q & A

Basic: What are the common synthetic routes for 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine?

The synthesis typically involves multi-step reactions starting with cyclization of thiophene and pyrimidine precursors. For example:

  • Step 1 : Formation of the benzothieno[3,2-d]pyrimidine core via cyclization under acidic/basic conditions, often using reagents like POCl₃ or polyphosphoric acid .
  • Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution with methanethiol or its derivatives at the 2-position of the pyrimidine ring .
  • Step 3 : Phenoxy substitution at the 4-position using a coupling reaction (e.g., Ullmann or Buchwald-Hartwig conditions) with phenol derivatives .
    Key solvents include DMF or dichloromethane, with catalysts like triethylamine or Pd-based complexes for cross-coupling steps .

Basic: What analytical techniques are used to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm aromaticity of the fused ring system .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₉H₁₄N₂O₂S₂, theoretical MW 386.45 g/mol) .

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

  • Temperature Control : Reactions at the pyrimidine core often require reflux (e.g., 80–110°C in DMF) for cyclization, while phenoxy coupling may need milder conditions (e.g., 40–60°C) to avoid decomposition .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency for phenoxy group introduction .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • By-Product Mitigation : Use of scavengers (e.g., molecular sieves) to absorb water in thiomethylation steps .

Advanced: What strategies are used to resolve contradictions in reported biological activity data?

  • Assay Standardization : Replicate assays under identical conditions (e.g., cell line specificity, incubation time) to rule out variability .
  • Purity Validation : Re-test compounds after HPLC purification to eliminate confounding effects from impurities .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to ensure substituent positions match intended design (e.g., methylsulfanyl vs. methylsulfonyl groups) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core Modifications : Compare activity of derivatives with altered ring systems (e.g., thieno[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine) to assess scaffold specificity .
  • Substituent Variations : Systematically replace the methylsulfanyl group with ethylsulfanyl or phenylsulfanyl to evaluate steric/electronic effects on target binding .
  • Pharmacophore Mapping : Use computational docking studies to identify critical interactions (e.g., hydrogen bonding via the phenoxy oxygen) .

Basic: What are the key challenges in scaling up the synthesis for preclinical studies?

  • Intermediate Stability : Air- or moisture-sensitive intermediates (e.g., thiolate anions) require inert atmosphere handling .
  • Purification Complexity : Multi-step chromatography increases time/cost; alternatives like recrystallization in ethanol/water mixtures may improve scalability .

Advanced: What mechanistic insights exist for its interaction with biological targets?

  • Enzyme Inhibition : The compound may act as a kinase inhibitor, with the methylsulfanyl group occupying a hydrophobic pocket and the phenoxy group forming π-π interactions with aromatic residues .
  • Receptor Binding : Fluorescence polarization assays have shown competitive binding with ATP in kinase domains, with IC₅₀ values in the nanomolar range .

Basic: How is the compound’s stability assessed under physiological conditions?

  • pH Stability Tests : Incubate in buffers (pH 4–9) and monitor degradation via HPLC over 24–72 hours .
  • Plasma Stability : Exposure to human plasma at 37°C to simulate in vivo conditions, followed by LC-MS analysis .

Advanced: What computational methods aid in predicting its pharmacokinetic properties?

  • ADME Modeling : Tools like SwissADME predict logP (~3.2), indicating moderate lipophilicity, and CYP450 metabolism risks .
  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation at the methylsulfanyl group) .

Advanced: How can crystallographic data improve derivative design?

X-ray structures reveal:

  • Conformational Rigidity : The benzothieno-pyrimidine core adopts a planar conformation, limiting flexibility for target adaptation .
  • Substituent Orientation : The phenoxy group’s dihedral angle (e.g., 45° relative to the core) optimizes interactions with hydrophobic pockets in protein targets .

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